Pitavastatin-quinolin-3-methyl carboxylate-d5 is a deuterated derivative of pitavastatin, which belongs to the class of statins. Statins are widely used medications that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, playing a crucial role in cholesterol biosynthesis. This compound is particularly notable for its enhanced stability and utility in analytical chemistry, especially in pharmacokinetic studies.
Pitavastatin was first developed by Nissan Chemical Industries and is marketed under the trade name Livalo by Kowa Pharmaceuticals. The deuterated form, Pitavastatin-quinolin-3-methyl carboxylate-d5, serves as a valuable reference standard in research settings.
Pitavastatin-quinolin-3-methyl carboxylate-d5 is classified as a statin and specifically an HMG-CoA reductase inhibitor. Its classification extends to pharmacological applications aimed at lowering cholesterol levels in patients with hyperlipidemia.
The synthesis of Pitavastatin-quinolin-3-methyl carboxylate-d5 involves several key steps:
The reaction conditions are meticulously controlled, often involving organic solvents and catalysts under specific temperature regimes to achieve the desired stereochemistry and yield. Industrial production methods mirror these laboratory techniques but are optimized for scale and efficiency.
The molecular formula for Pitavastatin-quinolin-3-methyl carboxylate-d5 is with a molecular weight of approximately 408.5 g/mol.
Pitavastatin-quinolin-3-methyl carboxylate-d5 can undergo various chemical reactions:
Common reagents include:
These reactions are conducted under controlled conditions regarding temperature and pH to ensure optimal product formation.
Pitavastatin-quinolin-3-methyl carboxylate-d5 inhibits HMG-CoA reductase competitively. This inhibition decreases mevalonic acid production, a precursor in cholesterol biosynthesis, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream.
The mechanism involves:
This action results in significant reductions in total cholesterol and low-density lipoprotein cholesterol levels.
The compound's stability is enhanced due to its deuterated nature, which also aids in precise analytical measurements during pharmacokinetic studies.
Pitavastatin-quinolin-3-methyl carboxylate-d5 has several scientific applications:
This compound's unique properties make it an invaluable tool in both research and clinical settings related to lipid management therapies.
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2